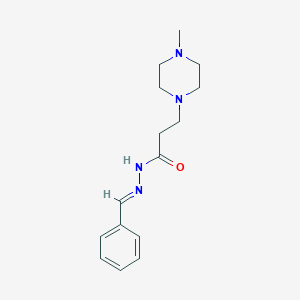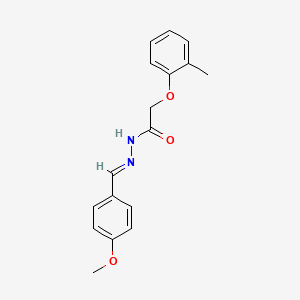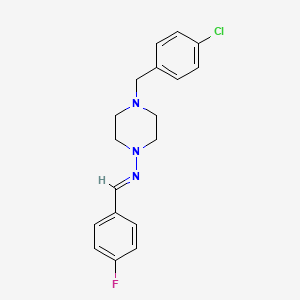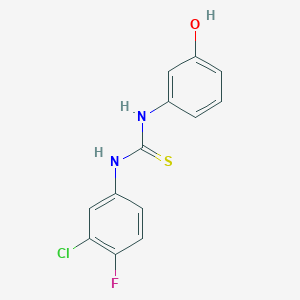![molecular formula C16H16INO3 B5513964 3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5513964.png)
3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime often involves multiple steps, including the formation of oxime groups and the introduction of specific functional groups through reactions with various reagents. For example, oxime derivatives have been synthesized through reactions involving aldehydes and hydroxylamine, followed by various functionalization reactions to introduce methoxy and other groups (Özay et al., 2013).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using a range of spectroscopic and crystallographic techniques, including MS, IR, NMR, and UV-visible spectroscopy, as well as X-ray crystallography. These methods provide detailed information on the molecular geometry, bond lengths, bond angles, and the overall three-dimensional structure of the molecule (Özay et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of 3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime is influenced by its functional groups. Oxime groups, for example, can participate in various chemical reactions, including cycloadditions and transformations into other functional groups under specific conditions. The presence of methoxy and iodo substituents further adds to the complexity of its reactivity, allowing for a range of chemical transformations (Qi et al., 2023).
Aplicaciones Científicas De Investigación
Oxygen Transfer Reactions
Research on oxygen transfer reactions involving methoxy substituted benzyl phenyl sulfides, similar to the methoxy and benzyl components of the compound , shows the distinctions between oxidants reacting through single electron transfer versus those by direct oxygen atom transfer. Such studies highlight the mechanisms leading to the formation of methoxy substituted benzaldehydes among other products, suggesting potential applications in synthesizing related compounds through specific oxidation processes (Lai, Lepage, & Lee, 2002).
Photocatalytic Oxidation
The photocatalytic oxidation of benzyl alcohol derivatives, including those with methoxy groups, into corresponding aldehydes using titanium dioxide under visible light irradiation indicates a method for selective oxidation. This reaction's high conversion and selectivity provide insights into potential applications in green chemistry for the synthesis of aldehydes from alcohol precursors (Higashimoto et al., 2009).
Regioselective Protection
The regioselective protection of hydroxyl groups in dihydroxy-benzaldehydes with different protecting groups, including methoxybenzyl, suggests methodologies for selectively modifying benzaldehyde derivatives. This could be relevant for the targeted functionalization of complex molecules, where protecting group strategies enable specific reaction pathways (Plourde & Spaetzel, 2002).
Benzylic Hydroxylation
The study on chloroperoxidase-catalyzed benzylic hydroxylation of methoxy substituted anisoles to benzyl alcohol derivatives points to enzymatic methods for selective oxidation. This suggests potential biocatalytic approaches to modify similar compounds, enhancing their complexity and functionality (Miller, Tschirret-Guth, & Ortiz de Montellano, 1995).
Propiedades
IUPAC Name |
(NE)-N-[[3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO3/c1-11-3-5-12(6-4-11)10-21-16-14(17)7-13(9-18-19)8-15(16)20-2/h3-9,19H,10H2,1-2H3/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEAWVRPUOMIMZ-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2I)C=NO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2I)/C=N/O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-[[3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]hydroxylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R*,4R*)-3-methyl-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5513890.png)
![3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B5513901.png)



![2-chloro-4,5-difluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5513937.png)

![3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone](/img/structure/B5513953.png)
![1-cyclopentyl-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5513961.png)
![ethyl 4-[(3-oxo-3H-benzo[f]chromen-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5513970.png)


![3-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5513989.png)